3,4-Dichloro-5-nitroaniline

Descripción

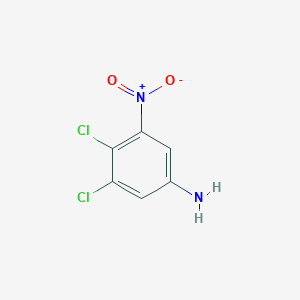

3,4-Dichloro-5-nitroaniline (C₆H₃Cl₂N₂O₂) is a halogenated aromatic amine with two chlorine atoms at positions 3 and 4, a nitro group at position 5, and an amine group at position 1. Its molecular weight is approximately 207.01 g/mol. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of triclabendazole, an antiparasitic agent used to treat liver fluke infections in livestock and humans . The nitro and chloro substituents enhance its reactivity in nucleophilic substitution and reduction reactions, making it valuable for constructing complex heterocyclic frameworks.

Propiedades

IUPAC Name |

3,4-dichloro-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFSWFLGQYYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

3,4-Dichloro-5-methylaniline

- Structure : C₇H₇Cl₂N (Molecular weight: 176.04 g/mol).

- Key Differences : Replaces the nitro group at position 5 with a methyl group.

- Implications :

3,4-Dichloro-2-nitroaniline

- Structure : C₆H₃Cl₂N₂O₂ (Molecular weight: 207.01 g/mol).

- Key Differences : Nitro group at position 2 instead of 4.

- This compound (CAS 958804-40-5) is less studied but may exhibit distinct solubility and stability profiles compared to the 5-nitro isomer .

4-Chloro-2-fluoro-5-nitroaniline

- Structure : C₆H₄ClFN₂O₂ (Molecular weight: 206.56 g/mol).

- Key Differences : One chlorine replaced by fluorine at position 4.

- Used in synthesizing fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .

5-Chloro-2-nitro-N-phenylaniline

- Structure : C₁₂H₉ClN₂O₂ (Molecular weight: 248.67 g/mol).

- Key Differences : Incorporates a phenyl group attached to the amine.

- Implications :

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity : The nitro group in this compound facilitates reduction to amines, a critical step in triclabendazole synthesis . In contrast, methyl or phenyl substituents (e.g., 3,4-Dichloro-5-methylaniline) prioritize alkylation or arylation pathways .

- Synthetic Utility : Fluorinated analogs like 4-Chloro-2-fluoro-5-nitroaniline are gaining traction in medicinal chemistry due to improved pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.